molecular formula C19H16ClN3O4S B11375319 2-(benzylsulfonyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11375319
M. Wt: 417.9 g/mol
InChI Key: YBZJVJMJWXHFMI-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological activities and has been studied for various applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves several steps. One common method includes the reaction of 5-chloropyrimidine-4-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The resulting intermediate is then treated with phenylmethanesulfonyl chloride to introduce the sulfonyl group. The reaction conditions typically involve refluxing in an appropriate solvent such as dichloromethane or acetonitrile .

Chemical Reactions Analysis

5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.

    Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and proteins involved in various biological pathways.

    Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

5-Chloro-N-(4-methoxyphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H16ClN3O4S

Molecular Weight

417.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3O4S/c1-27-15-9-7-14(8-10-15)22-18(24)17-16(20)11-21-19(23-17)28(25,26)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,22,24)

InChI Key

YBZJVJMJWXHFMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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